3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide
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Overview
Description
3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide is a compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a benzenesulfonyl group attached to a triazole ring, which is further substituted with a diethylcarboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide typically involves the reaction of benzenesulfonyl chloride with N,N-diethyl-1H-1,2,4-triazole-1-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
N,N-diethyl-1H-1,2,4-triazole-1-carboxamide: A related compound without the benzenesulfonyl group.
Uniqueness
3-(Benzenesulfonyl)-N,N-diethyl-1H-1,2,4-triazole-1-carboxamide is unique due to the combination of the benzenesulfonyl group and the triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
123793-36-2 |
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Molecular Formula |
C13H16N4O3S |
Molecular Weight |
308.36 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N,N-diethyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C13H16N4O3S/c1-3-16(4-2)13(18)17-10-14-12(15-17)21(19,20)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
WYRWPTWWFHMCGL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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